3-Butoxy-2,6-difluorobenzyl bromide

Overview

Description

Molecular Structure Analysis

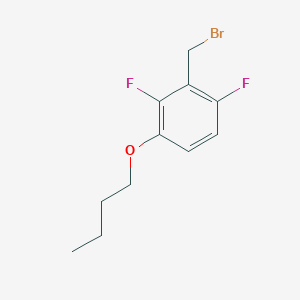

The molecular structure of 3-Butoxy-2,6-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromomethyl group, and a butoxy group attached . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the “2,6-difluoro” indicates that the two fluorine atoms are attached at the 2nd and 6th positions of the benzene ring, and the “3-butoxy” indicates that the butoxy group is attached at the 3rd position .Scientific Research Applications

Synthesis of Bioactive Molecules

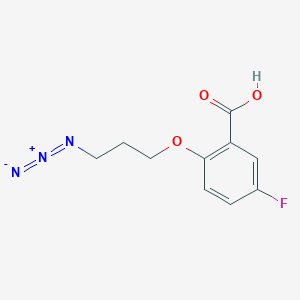

3-Butoxy-2,6-difluorobenzyl bromide is used in the synthesis of bioactive molecules that contain the 1,2,3-triazole moiety. This moiety is significant in chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds. The compound can be utilized in the copper-catalyzed Huisgen cycloaddition of azides to alkynes, a process that forms triazole structures in a reliable, regioselective, and high-yielding manner .

Antiepileptic Drug Synthesis

The compound has been employed in the synthesis of antiepileptic drugs like rufinamide. Rufinamide is synthesized using a robust and versatile protocol under continuous flow conditions, which involves the use of 3-Butoxy-2,6-difluorobenzyl bromide as a precursor .

Inhibitors of Bovine Viral Diarrhea Virus

In the field of virology, 3-Butoxy-2,6-difluorobenzyl bromide serves as a reagent in the alkylation process. It’s used in the synthesis of 1,3,5-triazine-2,4,6-triones, which are new classes of inhibitors for the bovine viral diarrhea virus, a surrogate virus for hepatitis C virus .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of benzyl derivatives. Its structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter the chemical and physical properties of these compounds .

Material Science

In material science, 3-Butoxy-2,6-difluorobenzyl bromide can be used to modify the surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with unique characteristics such as hydrophobicity, resistance to solvents, and thermal stability .

Chemical Biology

The compound’s role in chemical biology is linked to its ability to participate in click chemistry reactions. These reactions are widely used for attaching small molecules to biological targets in a selective and efficient manner, which is crucial for the development of diagnostic tools and targeted therapies .

Mechanism of Action

Target of Action

The primary target of 3-Butoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

3-Butoxy-2,6-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon at the benzylic position, leading to the displacement of the bromide ion . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving the modification of aromatic compounds . The introduction of the 3-Butoxy-2,6-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially leading to changes in its reactivity, solubility, and biological activity .

Pharmacokinetics

Its metabolism likely involves the removal of the bromide ion and the oxidation of the butoxy group .

Result of Action

The molecular and cellular effects of 3-Butoxy-2,6-difluorobenzyl bromide’s action depend on the specific aromatic compound it modifies. For instance, it has been used as an alkylating agent for quinazolin-2-thione , and in the synthesis of 1,3,5-triazin-2,4,6-trione . It has also been used in the preparation of novel inhibitors for bovine viral diarrhea virus, a surrogate model of Hepatitis C virus .

Action Environment

The action, efficacy, and stability of 3-Butoxy-2,6-difluorobenzyl bromide can be influenced by various environmental factors. For instance, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Its stability may be affected by exposure to light, heat, and moisture .

Safety and Hazards

3-Butoxy-2,6-difluorobenzyl bromide is not intended for human or veterinary use. It should be handled with care, as similar compounds have been known to cause severe skin burns and eye damage . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it .

properties

IUPAC Name |

3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQTPDBDBOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)

![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)

![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)